molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2 CAS No. 380620-88-2

[(pF)Phe4]nociceptin(1-13)NH2

Cat. No. B561552
CAS RN: 380620-88-2
M. Wt: 1471.562
InChI Key: WLVWYHYEULRQHK-OSTVPBBHSA-N
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Description

[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective NOP receptor (OP4) agonist, with a pKi of 10.68 and a pEC50 of 9.31 . It displays high selectivity over δ, κ, and μ opioid receptors (>3000 fold) .


Synthesis Analysis

A total of 32 compounds were prepared to investigate the functional role of Phe4 in NC (1−13)-NH2, the minimal sequence maintaining the same activity as the natural peptide nociceptin . These compounds could be divided into three series in which Phe4 was replaced with residues that would (i) alter aromaticity or side chain length, (ii) introduce steric constraint, and (iii) modify the phenyl ring .


Molecular Structure Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .


Chemical Reactions Analysis

In the study of the Phe4 residue of nociceptin (1−13)-NH2, it was found that all compounds of the first and second series were inactive or very weak with the exception of [N(CH3)Phe4]NC(1−13)-NH2, which was only 3-fold less potent than NC(1−13)-NH2 .


Physical And Chemical Properties Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .

Scientific Research Applications

I have conducted a search on the scientific research applications of [(pF)Phe4]nociceptin(1-13)NH2. Here is a comprehensive analysis focusing on several unique applications:

OP4 Receptor Agonist

[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective agonist for the nociceptin/orphanin FQ receptor (OP4). It has been shown to have a high affinity for this receptor with significant selectivity over other opioid receptors .

Pronociceptive Effects

This compound has been observed to have pronociceptive effects, which means it can potentially enhance pain sensation, making it useful in studying pain mechanisms and developing pain management strategies .

Hypotensive Action

It has hypotensive effects, meaning it can lower blood pressure. This application could be valuable in research related to cardiovascular diseases and their management .

Negative Inotropic Effect

The compound has negative inotropic effects, which means it can decrease the force of heart muscle contraction. This property is significant for studies on heart function and heart-related conditions .

Feeding Stimulation

Research has shown that [(pF)Phe4]nociceptin(1-13)NH2 can stimulate feeding, which could be relevant in studies on appetite control and eating disorders .

Locomotor Activity Modulation

It has been reported to affect locomotor activity in animal models, providing a tool for neurological research related to movement and coordination .

These are some of the key scientific research applications of [(pF)Phe4]nociceptin(1-13)NH2 based on current literature. Each application provides a unique insight into the potential uses of this compound in various fields of biomedical research.

BOC Sciences Springer Tocris Bioscience

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(pF)Phe4]nociceptin(1-13)NH2

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